molecular formula C5H9ClFNO2S B1450290 3-Fluoropiperidine-1-sulfonyl chloride CAS No. 1845693-87-9

3-Fluoropiperidine-1-sulfonyl chloride

Cat. No. B1450290
CAS RN: 1845693-87-9
M. Wt: 201.65 g/mol
InChI Key: BKNOYLBRIDZLQC-UHFFFAOYSA-N
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Description

Synthesis Analysis

Sulfonyl chlorides, such as “3-Fluoropiperidine-1-sulfonyl chloride”, can be synthesized by chlorosulfonation . This process involves the reaction of S-alkyl isothiourea salts with simple and readily accessible reagents, offering safe operations, easy purification without chromatography, and high yields .


Molecular Structure Analysis

The molecular structure of “3-Fluoropiperidine-1-sulfonyl chloride” consists of a six-membered piperidine ring with a fluorine atom and a sulfonyl chloride group attached .


Physical And Chemical Properties Analysis

“3-Fluoropiperidine-1-sulfonyl chloride” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Pharmaceutical Synthesis

3-Fluoropiperidine-1-sulfonyl chloride: is a valuable intermediate in the synthesis of piperidine derivatives, which are present in more than twenty classes of pharmaceuticals . Its sulfonyl chloride group is particularly reactive, making it an excellent candidate for introducing sulfonamide functionalities into molecules, which is a common structural motif in drugs.

Agricultural Chemistry

The compound can be used to synthesize fluorinated pyridines, which have applications in agriculture. Fluorine atoms in these structures can significantly alter the physical and biological properties of agricultural chemicals, leading to enhanced efficacy and reduced environmental impact .

Development of Fluorescent Probes

In chemical biology, 3-Fluoropiperidine-1-sulfonyl chloride may be utilized to create fluorescent probes. These probes are crucial for imaging and studying biological processes at the molecular level .

Radiopharmaceuticals

The fluorine atom in 3-Fluoropiperidine-1-sulfonyl chloride makes it a potential precursor for the synthesis of F-18 labeled compounds, which are used in positron emission tomography (PET) for cancer diagnosis and research .

Future Directions

While specific future directions for “3-Fluoropiperidine-1-sulfonyl chloride” are not mentioned in the search results, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-fluoropiperidine-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClFNO2S/c6-11(9,10)8-3-1-2-5(7)4-8/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNOYLBRIDZLQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropiperidine-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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